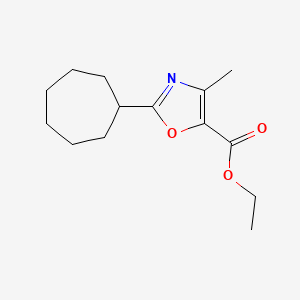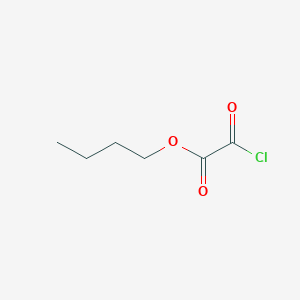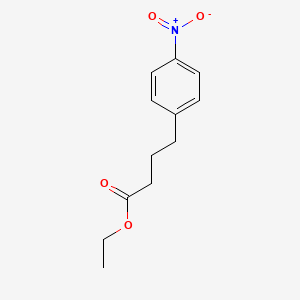
1-ethyl-3,4-dihydro-2H-quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3,4-dihydro-2H-quinolin-4-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the 1-position and an amine group at the 4-position, making it a valuable scaffold for drug development and other scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,4-dihydro-2H-quinolin-4-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 1-ethylquinoline using a palladium or platinum catalyst under hydrogen gas. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative methods such as metal-free ionic liquid-mediated reactions or ultrasound irradiation reactions may be employed to achieve greener and more sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-3,4-dihydro-2H-quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium or platinum catalysts, hydrogen gas.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Aplicaciones Científicas De Investigación
1-ethyl-3,4-dihydro-2H-quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3,4-dihydro-2H-quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the ethyl and amine groups.
1-ethylquinoline: Similar structure but without the amine group.
3,4-dihydroquinoline: Lacks the ethyl group but has a similar core structure.
Uniqueness
1-ethyl-3,4-dihydro-2H-quinolin-4-amine is unique due to the presence of both the ethyl and amine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to its similar counterparts .
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
1-ethyl-3,4-dihydro-2H-quinolin-4-amine |
InChI |
InChI=1S/C11H16N2/c1-2-13-8-7-10(12)9-5-3-4-6-11(9)13/h3-6,10H,2,7-8,12H2,1H3 |
Clave InChI |
DAPOGWRBGOPUFG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


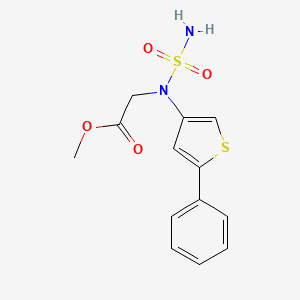
![4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid](/img/structure/B13876302.png)
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)
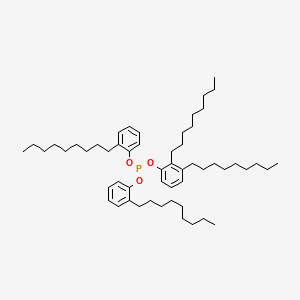
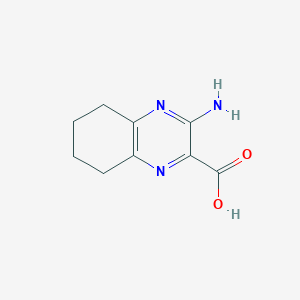
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
![Tert-butyl 3-[3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate](/img/structure/B13876320.png)
![N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13876321.png)
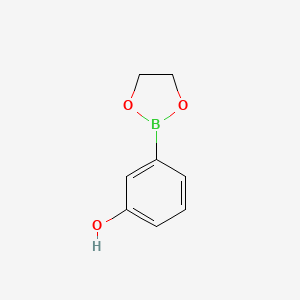
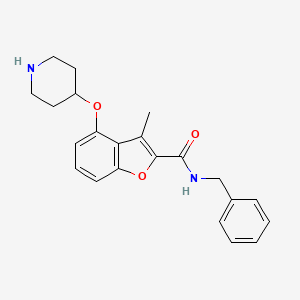
![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13876359.png)
